For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Diethyl 2,2-difluoromalonate
Introduction
Diethyl 2,2-difluoromalonate is a crucial fluorinated organic compound utilized as a versatile building block in modern organic synthesis. The incorporation of a gem-difluoro (-CF2-) group into organic molecules can significantly alter their physical, chemical, and biological properties. This difluoromethylene unit is frequently employed as a bioisostere for a carbonyl group, an ether oxygen, or a hydroxymethylene group, presenting a potent strategy for modulating the lipophilicity, metabolic stability, and binding affinity of bioactive molecules.[1] Consequently, diethyl 2,2-difluoromalonate and its derivatives are highly valuable intermediates in the development of pharmaceuticals and agrochemicals.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications.
Core Chemical Properties
A summary of the key physicochemical properties of Diethyl 2,2-difluoromalonate is presented below.
| Property | Value | Source |
| IUPAC Name | diethyl 2,2-difluoropropanedioate | [3] |
| Synonyms | Diethyl difluoromalonate, 2,2-Difluoro-malonic acid diethyl ester | [4] |
| CAS Number | 680-65-9 | [2][3][4] |
| Molecular Formula | C₇H₁₀F₂O₄ | [3][4] |
| Molecular Weight | 196.15 g/mol | [3] |
| Appearance | Colorless liquid | Inferred from related compounds[5][6] |
| Solubility | Not miscible or difficult to mix in water | [2][7] |
Synthesis and Reactivity
Synthesis
The synthesis of diethyl 2,2-difluoromalonate can be achieved through various methods, most commonly via the electrophilic fluorination of diethyl malonate. One established method involves the reaction of the sodium salt of diethyl malonate with a suitable fluorinating agent. For instance, passing perchloryl fluoride (FClO₃) through an ethanolic solution of sodium diethyl malonate can yield the desired product.[8] An alternative approach involves the direct fluorination of a diethyl malonate-derived enolate.[9]
Caption: Synthesis of Diethyl 2,2-difluoromalonate via electrophilic fluorination.
Reactivity and Key Reactions
The presence of the two electron-withdrawing fluorine atoms significantly influences the reactivity of the alpha-carbon, though it lacks the acidic protons of diethyl malonate itself. The ester groups, however, can undergo typical reactions such as hydrolysis and transesterification. The primary utility of diethyl 2,2-difluoromalonate is as a difluoromethylenated building block. It is a key intermediate in the synthesis of more complex fluorinated molecules.[1]
Experimental Protocols
General Protocol for Alkylation using Diethyl Malonate (Illustrative Precursor Reaction)
While diethyl 2,2-difluoromalonate itself is not typically used in standard malonic ester alkylations due to the absence of acidic α-hydrogens, its precursor, diethyl malonate, is central to such syntheses. The following is a representative protocol for the alkylation of diethyl malonate, which can then be subjected to fluorination.
-
Preparation of the Enolate: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), a solution of sodium ethoxide (NaOEt) is prepared by dissolving sodium metal (1.0 eq) in anhydrous ethanol. Diethyl malonate (1.0 eq) is then added dropwise to the cooled solution. The mixture is stirred until the formation of the sodium diethyl malonate enolate is complete.
-
Alkylation: An alkyl halide (e.g., ethyl bromide, 1.0 eq) is added to the enolate solution. The reaction mixture is typically heated to reflux for several hours to ensure complete reaction. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: After the reaction is complete, the ethanol is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by vacuum distillation to yield the diethyl alkylmalonate.
Caption: General workflow for the alkylation of diethyl malonate.
Applications in Drug Development
Diethyl 2,2-difluoromalonate is a valuable intermediate in the synthesis of various pharmaceutical compounds. The gem-difluoro group it provides can enhance the metabolic stability and binding affinity of drug candidates. Its derivatives are utilized in the synthesis of:
-
Fluorinated Heterocyclic Compounds: These are common scaffolds in medicinal chemistry.[8]
-
Enzyme Inhibitors: The difluoromethylene group can act as a non-hydrolyzable mimic of a carbonyl or hydroxyl group, making it useful for designing enzyme inhibitors.
-
Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can improve the efficacy and stability of pesticides and herbicides.[2]
Safety and Handling
Hazard Identification: Diethyl 2,2-difluoromalonate is considered a hazardous chemical.[7]
-
GHS Classification: It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][10]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7][10]
-
Ventilation: Use only in a well-ventilated area or outdoors.[10]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]
-
Incompatible Materials: Avoid contact with acids, bases, and strong oxidizing agents.[10]
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[10]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]
-
Ingestion: Clean mouth with water and drink plenty of water afterward.[10]
The toxicological properties have not been fully investigated, and it should be handled with care in a laboratory setting.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Diethyl 2,2-difluoromalonate | 680-65-9 [chemicalbook.com]
- 3. Diethyl 2,2-difluoromalonate | C7H10F2O4 | CID 260648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pschemicals.com [pschemicals.com]
- 5. Dimethyl difluoromalonate | 379-95-3 [sigmaaldrich.com]
- 6. bdmaee.net [bdmaee.net]
- 7. fishersci.com [fishersci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WO1997000848A1 - A process for the preparation of esters - Google Patents [patents.google.com]
- 10. fishersci.com [fishersci.com]
